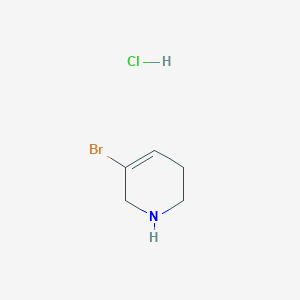

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride

Description

Properties

IUPAC Name |

5-bromo-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGOREDHMPAAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. The tetrahydropyridine (THP) moiety is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as the 5-bromo analogue, of significant interest in medicinal chemistry.[1][2] This document details a strategic synthetic pathway and the rigorous analytical methods required to verify the structure and purity of the target compound.

Part 1: Strategic Synthesis

The synthesis of substituted tetrahydropyridines can be approached through various methodologies, with multicomponent reactions being a particularly efficient strategy for creating molecular diversity.[3][4][5][6] However, for a specifically functionalized target such as 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, a targeted, multi-step synthesis is often more practical. The pathway outlined below leverages common and well-understood reactions, beginning with the selective reduction of a pyridine precursor, followed by electrophilic bromination and subsequent salt formation.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific quantities and reaction conditions may require optimization.

Step 1: Synthesis of 1,2,3,6-Tetrahydro-4-pyridone from 4-Hydroxypyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxypyridine in methanol. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone. Adjust the pH to neutral with dilute HCl. Remove the methanol under reduced pressure.

-

Purification: Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified further by column chromatography.

Step 2: Synthesis of 5-Bromo-1,2,3,6-tetrahydropyridine

Rationale for Bromination: Direct bromination of an electron-rich enamine system is a common strategy. N-Bromosuccinimide (NBS) is a preferred reagent for allylic bromination and for brominating activated rings, providing a reliable source of electrophilic bromine under relatively mild conditions.[7][8]

-

Reaction Setup: Dissolve the product from Step 1 (1,2,3,6-Tetrahydro-4-pyridone, after necessary conversion to a suitable precursor if needed) in an inert, anhydrous solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN), may be required, along with heating or UV irradiation to facilitate the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-Bromo-1,2,3,6-tetrahydropyridine can be purified by flash column chromatography.

Step 3: Formation of this compound

Causality: Converting the free base to its hydrochloride salt is crucial for improving stability, crystallinity, and handling properties. This is a standard final step in the synthesis of many amine-containing active pharmaceutical ingredients.

-

Salt Formation: Dissolve the purified 5-Bromo-1,2,3,6-tetrahydropyridine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the cold for approximately 30 minutes to ensure complete precipitation.

-

Final Product: Collect the solid product by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system of analysis.[9][10]

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of the target compound.

Expected Analytical Data

The following table summarizes the anticipated data from key analytical techniques. These are predictive values based on the known structure and typical spectroscopic behavior of similar compounds.[11][12][13][14][15]

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ (ppm): ~6.0-6.5 (1H, m, vinylic H at C5), ~3.0-3.5 (2H, m, CH₂ at C2), ~2.5-3.0 (2H, m, CH₂ at C6), ~2.0-2.5 (2H, m, CH₂ at C3). A broad singlet for the N-H proton (as hydrochloride salt) may appear downfield. | Chemical shifts are influenced by the double bond, the nitrogen atom, and the bromine atom. Coupling patterns (m = multiplet) will arise from proton-proton interactions.[11] |

| ¹³C NMR | δ (ppm): ~120-130 (vinylic C at C4), ~110-120 (vinylic C-Br at C5), ~45-55 (CH₂ at C2), ~40-50 (CH₂ at C6), ~20-30 (CH₂ at C3). | The positions of the carbon signals are characteristic of sp² (vinylic) and sp³ (aliphatic) carbons within the heterocyclic ring.[12][14] |

| FT-IR | ν (cm⁻¹): ~3000-3100 (C-H stretch, vinylic), ~2800-3000 (C-H stretch, aliphatic), ~2400-2800 (N-H stretch, broad, from R₃N⁺-H), ~1640-1680 (C=C stretch), ~500-600 (C-Br stretch). | Each peak corresponds to the vibrational frequency of a specific functional group present in the molecule, confirming their presence.[13][16] |

| Mass Spec. (ESI+) | m/z: Expected molecular ion [M+H]⁺. A characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. | This technique confirms the molecular weight of the free base and provides definitive evidence for the presence of a single bromine atom.[15][17] |

Part 3: Safety, Handling, and Storage

Safety:

-

Handle all reagents, especially N-Bromosuccinimide and bromine-containing compounds, in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The final product, 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, should be treated as a potentially toxic substance, similar to other neuroactive tetrahydropyridine derivatives.[18][19]

Handling and Storage:

-

The hydrochloride salt is expected to be a stable, crystalline solid.

-

Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

Conclusion

This guide has outlined a robust and logical framework for the synthesis and characterization of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride. By following the detailed protocols and understanding the rationale behind the chosen synthetic and analytical methods, researchers can confidently prepare and validate this important chemical intermediate. The successful execution of these procedures will provide a reliable source of this compound for further investigation in drug discovery and development programs.

References

- Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1).

- Balijapalli, S., et al. (2019). One-pot synthesis of highly substituted tetrahydropyridine without using catalyst.

- Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines. (2016). Semantic Scholar.

- Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Deriv

- One-pot multi-component synthesis of five substituted tetrahydropyridine derivatives promoted by a new natural-based biopolymeri. (2022). ProQuest.

- NMR Analysis. (2024). Chemotion ELN.

- Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. (n.d.). Benchchem.

- Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction. (n.d.). Benchchem.

- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). MDPI.

- Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Comput

- Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. (2022). PubMed Central.

- SUPPORTING M

- Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (2022).

- ONE STEP SYNTHESIS OF 5-BROMO-2-CHLORO-6-HYDROXY-4-D-(2,3- DIBROMOPROPYL)-hl-ALKYLAMINO]PYRIMIDINES, USEFUL INTERMEDIATES FOR TH. (1992). HETEROCYCLES, 34(4).

- Gotsbacher, M. P., et al. (2017). Analogues of desferrioxamine B designed to attenuate iron-mediated neurodegeneration: Synthesis, characterisation and activity in the MPTP-mouse model of Parkinson's disease. The Royal Society of Chemistry.

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). JOURNAL OF INDIAN RESEARCH, 1(4).

- Tetrahydropyridines: a recent update for their multicomponent synthesis. (2024). PubMed Central.

- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). PMC - NIH.

- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). PMC - NIH.

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).

- Electrochemical bromination of late stage intermedi

- 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... (n.d.).

- An investigation of the bromination of 1,4-dihydropyridine rings. (n.d.). Sci-Hub.

- The chemistry and pharmacology of tetrahydropyridines. (n.d.). PubMed - NIH.

- MPTP hydrochloride, powder, 23007-85-4. (n.d.). Sigma-Aldrich.

- Synthesis of some new antimicrobial 5,6,7,8- tetrahydropyrimido[4,5-b]quinolone deriv

- LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP)

- Utilizing triple quadrupole mass spectrometry to quantitate 106 drugs of abuse in urine. (n.d.). Thermo Fisher Scientific.

- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. (n.d.). PMC - NIH.

- X-Pulse | Spectra - Magnetic Resonance. (n.d.). Oxford Instruments.

- 5-Bromo-3-nitropyridine-2-carbonitrile - Optional[

- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | 23007-85-4. (n.d.). TCI Chemicals.

- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4. (n.d.). IM57898.

- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (n.d.). PubChem - NIH.

- LC-MS determination of MPTP at sub-ppm level in pethidine hydrochloride. (2025).

- 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE. (n.d.). gsrs.

- FT-IR spectra of CLMPDI and BPCLDI. (n.d.).

- pharmacological characterization of 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a potent and selective 5-HT6 receptor antagonist. (2003). PubMed.

Sources

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. periodicos.ufms.br [periodicos.ufms.br]

- 6. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Analysis | Chemotion [chemotion.net]

- 12. rsc.org [rsc.org]

- 13. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. MPTP Hydrochloride ≥98% (AgNO3), powder, dopaminergic neurotoxin | Sigma-Aldrich [sigmaaldrich.com]

- 19. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride

An In-depth Technical Guide to 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride. As a substituted tetrahydropyridine, this compound represents a valuable heterocyclic building block for medicinal chemistry and drug discovery. This document consolidates critical data on its chemical identity, physicochemical characteristics, spectroscopic profile, and reactivity. Furthermore, it offers detailed, field-proven protocols for its analytical characterization, grounded in established scientific principles. The guide is designed to equip researchers and drug development professionals with the essential knowledge required for the effective handling, analysis, and application of this compound in a laboratory setting.

Introduction: Significance of Substituted Tetrahydropyridines

The tetrahydropyridine (THP) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive core for designing ligands that interact with a wide range of biological targets. The introduction of a bromine atom, as in 5-Bromo-1,2,3,6-tetrahydropyridine, provides a key functional handle for further synthetic elaboration through cross-coupling reactions, nucleophilic substitutions, or other transformations, thereby enabling the generation of diverse chemical libraries for screening and lead optimization.[2] This hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various experimental settings.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to all research. 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is defined by its unique structure and identifiers.

-

Chemical Name: 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

-

CAS Number: 1803581-46-5[3]

-

Molecular Formula: C₅H₉BrClN[3]

-

Molecular Weight: 198.49 g/mol [3]

The structure consists of a six-membered tetrahydropyridine ring with a double bond between carbons 4 and 5. A bromine atom is attached to the vinylic position at C5. The nitrogen atom is protonated and associated with a chloride counter-ion.

Caption: Chemical structure of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental designs. The data presented below are compiled from supplier information and analysis of related structures.

| Property | Value | Source(s) |

| Appearance | Expected to be a white to off-white solid or powder. | Inferred from related compounds[4][5] |

| Melting Point | Not explicitly reported; expected to be high (>200 °C) consistent with similar hydrochloride salts. | Inferred from related compounds[5][6] |

| Solubility | Soluble in water and polar organic solvents like DMSO. | Inferred from related compounds[7] |

| Stability & Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. May be stored under inert gas. | [8][9] |

Spectroscopic and Analytical Data

Spectroscopic analysis provides the definitive structural confirmation of a molecule. Below are the anticipated spectral characteristics for 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[10] Spectra should be acquired in a deuterated solvent such as D₂O or DMSO-d₆, where the compound is soluble.

-

¹H NMR:

-

Vinyl Proton (H-4): A broad singlet or triplet is expected around 6.0-6.5 ppm, shifted downfield due to the adjacent double bond.

-

Methylene Protons (H-2, H-3, H-6): Multiple signals are expected in the range of 2.5-4.0 ppm. The protons on C-6, being adjacent to the nitrogen and allylic, will likely be the most downfield in this group. Protons on C-2 will also be downfield due to proximity to the nitrogen. The C-3 protons would be the most upfield of this group.

-

N-H Protons: Two broad, exchangeable protons are expected, with a chemical shift that is highly dependent on solvent and concentration. In D₂O, this signal will exchange and disappear.

-

-

¹³C NMR:

-

Olefinic Carbons (C-4, C-5): Two signals are expected in the vinylic region (120-140 ppm). C-5, bonded to bromine, will be shifted relative to C-4.

-

Methylene Carbons (C-2, C-3, C-6): Three signals are expected in the aliphatic region (20-50 ppm). C-2 and C-6, being adjacent to the nitrogen, will be the most downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis is typically performed on a solid sample using KBr pellets or an ATR accessory.

-

N-H Stretch: A broad band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N⁺-H₂ stretching vibrations.

-

C-H Stretch: Signals just below 3000 cm⁻¹ (aliphatic C-H) and just above 3000 cm⁻¹ (vinylic C-H) are anticipated.

-

C=C Stretch: A medium to weak absorption around 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond.[11]

-

C-N Stretch: A signal in the 1020-1250 cm⁻¹ region.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and thus the elemental composition of a molecule. Using a technique like Electrospray Ionization (ESI), the molecular ion of the free base would be observed.

-

Expected Molecular Ion (M⁺): The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to [C₅H₈BrN]⁺. The two major peaks would be at approximately 161 and 163 amu.

Chemical Properties and Reactivity

The reactivity of 5-Bromo-1,2,3,6-tetrahydropyridine is dominated by the functionalities of the vinyl bromide and the secondary amine (in its free base form).

-

Stability: The hydrochloride salt is generally stable under standard laboratory conditions.[12] Exposure to strong bases will deprotonate the nitrogen, yielding the free base, which may be less stable and more susceptible to oxidation or polymerization.

-

Reactivity of the Vinyl Bromide: The bromine atom is a versatile functional group. It can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl substituents at the C-5 position. This is a primary reason for the compound's utility as a synthetic intermediate.

-

Reactivity of the Double Bond: The C=C double bond can undergo reactions such as hydrogenation to yield the corresponding saturated piperidine, or electrophilic addition, although the vinyl bromide moiety may influence the regioselectivity of such additions.

-

Reactivity of the Amine: In its free base form, the secondary amine is nucleophilic and can be alkylated, acylated, or used in other standard amine chemistries.

Caption: A representative reaction pathway: Suzuki coupling of the free base.

Experimental Protocols

The following protocols provide standardized methods for the analytical characterization of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic salts and for its distinct solvent peaks that do not typically obscure analyte signals. D₂O is an alternative if proton exchange is to be studied.

-

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

-

Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters. A spectral width of -2 to 12 ppm is generally sufficient.[13]

-

Acquire a ¹³C NMR spectrum. A spectral width of -10 to 200 ppm is standard.[13]

-

Rationale: Standard acquisition parameters are sufficient for this molecule. The specified spectral widths will cover all expected proton and carbon resonances.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H). Integrate the ¹H signals to determine proton ratios.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Rationale: ATR is a rapid and reliable method for solid samples, requiring minimal preparation and eliminating the need to press KBr pellets.

-

-

Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.

Caption: Standard experimental workflow for the characterization of the compound.

Safety and Handling

As a matter of sound laboratory practice, 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride should be handled with appropriate personal protective equipment (PPE). Based on data for structurally related compounds, the following precautions are advised:

-

Hazard Classification: May be harmful if swallowed and can cause skin and serious eye irritation.[14] Some related compounds are toxic if swallowed, inhaled, or in contact with skin.[8]

-

Handling:

-

First Aid:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, characterized by a reactive vinyl bromide and a tetrahydropyridine core, offers numerous avenues for chemical diversification. This guide has provided a detailed summary of its physical, chemical, and spectroscopic properties, along with practical protocols for its analysis. Adherence to the safety guidelines outlined is essential for its responsible use in the laboratory. The information compiled herein should serve as a valuable resource for scientists leveraging this compound in their research and development endeavors.

References

-

ONE STEP SYNTHESIS OF 5-BROMO-2-CHLORO-6-HYDROXY-4-D-(2,3- DIBROMOPR0PYL)-hl-ALKYLAMINO]PYRIMIDINES, USEFUL INTERMEDIATES FOR TH. HETEROCYCLES. [Link]

-

Safety data sheet - Triprolidine hydrochloride. British Pharmacopoeia. [Link]

-

SUPPORTING MATERIALS. pubs.acs.org. [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]

-

Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PubMed Central. [Link]

-

2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride. American Elements. [Link]

-

NMR Analysis. Chemotion ELN. [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]

-

NMR of Natural Products as Potential Drugs. MDPI. [Link]

-

The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Publishing. [Link]

Sources

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-bromo-1,2,3,6-tetrahydropyridine hydrochloride [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | 23007-85-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | 23007-85-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 12. fishersci.com [fishersci.com]

- 13. NMR Analysis | Chemotion [chemotion.net]

- 14. pharmacopoeia.com [pharmacopoeia.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

An In-Depth Technical Guide to 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride (CAS No. 1803581-46-5), a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. The tetrahydropyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2][3][4] The introduction of a bromine atom to this structure offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This document covers the chemical properties, potential synthesis strategies, safety and handling protocols, and a curated list of suppliers. It also explores the broader pharmacological context of brominated tetrahydropyridines, providing insights for researchers engaged in the design and development of new chemical entities.

Chemical Identity and Properties

5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a pyridine derivative characterized by a bromine substituent at the 5-position of the partially saturated ring, supplied as a hydrochloride salt.

| Property | Value | Source |

| CAS Number | 1803581-46-5 | [5][6][7] |

| Molecular Formula | C5H9BrClN | [5][8] |

| Molecular Weight | 198.49 g/mol | [5][8] |

| Appearance | Typically a solid | Inferred from supplier data |

| Purity | ≥97% (typical) | [8] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Structure:

Caption: Chemical structure of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride.

Synthesis Strategies: A Hypothetical Approach

A potential synthetic pathway could involve the following key steps:

-

Starting Material: A suitable starting material would be a commercially available piperidine derivative, such as N-Boc-3-hydroxypiperidine.

-

Bromination: Introduction of the bromine atom at a suitable position.

-

Elimination Reaction: Creation of the double bond within the tetrahydropyridine ring via an elimination reaction.

-

Deprotection and Salt Formation: Removal of the protecting group (e.g., Boc) and subsequent formation of the hydrochloride salt.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride.

Detailed Hypothetical Protocol:

-

Step 1: Synthesis of N-Boc-3-bromopiperidine

-

To a solution of (S)-N-Boc-3-hydroxypiperidine in an appropriate aprotic solvent (e.g., dichloromethane) under an inert atmosphere, a brominating agent such as phosphorus tribromide (PBr3) would be added dropwise at a reduced temperature (e.g., 0 °C).

-

The reaction would be stirred and allowed to warm to room temperature, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction would be quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Boc-3-bromopiperidine.

-

-

Step 2: Synthesis of N-Boc-5-bromo-1,2,3,6-tetrahydropyridine

-

The crude N-Boc-3-bromopiperidine would be dissolved in a suitable solvent (e.g., tetrahydrofuran).

-

A strong, non-nucleophilic base, such as potassium tert-butoxide, would be added portion-wise at a controlled temperature to induce an elimination reaction.

-

The reaction mixture would be stirred until completion, as indicated by TLC.

-

Work-up would involve quenching with water, extraction with an organic solvent, followed by washing, drying, and concentration to afford the N-Boc protected brominated tetrahydropyridine.

-

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

The N-Boc-5-bromo-1,2,3,6-tetrahydropyridine would be dissolved in a suitable solvent such as dioxane or diethyl ether.

-

A solution of hydrogen chloride in the same solvent would be added, leading to the cleavage of the Boc protecting group and the precipitation of the hydrochloride salt.

-

The resulting solid would be collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product, 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride.

-

Applications in Research and Drug Development

The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and central nervous system modulation.[2][3][4][10] The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in the study of Parkinson's disease.[11]

While specific research applications for 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate in the synthesis of more complex molecules. The bromine atom serves as a key functional group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This chemical tractability makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Potential Research Areas:

-

Scaffold for Novel Kinase Inhibitors: The tetrahydropyridine core could be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

Probes for CNS Receptor Studies: Modification of the bromine position could lead to ligands with affinity for various central nervous system receptors.

-

Fragment-Based Drug Discovery: As a fragment-sized molecule, it could be used in fragment-based screening campaigns to identify initial hits for subsequent optimization.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is not widely available. However, based on the SDS of structurally related brominated and nitrogen-containing heterocyclic compounds, the following precautions should be observed.[12][13][14][15][16]

Hazard Identification (Anticipated):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[14]

-

Skin Corrosion/Irritation: May cause skin irritation.[14][15]

-

Eye Damage/Irritation: May cause serious eye irritation.[14][15]

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures (General Guidance):

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Supplier Information

5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is available from several chemical suppliers specializing in research chemicals. It is important to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

| Supplier | Website |

| BLDpharm | |

| CymitQuimica | |

| Fisher Scientific | |

| Arctom | [Link] |

Note: Availability and pricing are subject to change. Please consult the respective supplier websites for the most current information.

Conclusion

5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its tetrahydropyridine core, combined with a reactive bromine handle, provides a versatile platform for the synthesis of novel and potentially bioactive compounds. While detailed synthetic and application data for this specific molecule are limited in the public domain, this guide offers a comprehensive overview of its known properties, a plausible synthetic strategy, essential safety information, and a list of commercial suppliers. As research into novel therapeutics continues to expand, the utility of such well-functionalized building blocks is expected to grow, paving the way for the discovery of next-generation medicines.

References

-

Arctom. CAS NO. 1803581-46-5 | 5-bromo-1,2,3,6-tetrahydropyridine... [Link]

-

LookChem. Cas no 1803581-46-5 (5-bromo-1,2,3,6-tetrahydropyridine... [Link]

-

Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571. [Link]

-

Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). [Link]

-

Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]

-

Various Authors. (2005). The chemistry and pharmacology of tetrahydropyridines. ResearchGate. [Link]

-

Le, C. M., et al. (2020). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS central science, 6(9), 1548–1558. [Link]

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Grunewald, G. L., et al. (1999). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry, 42(1), 118–134. [Link]

- Google Patents.

-

Al-Hussain, S. A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current medicinal chemistry. [Link]

-

McKittrick, B. A., et al. (2015). Iminopyrimidinones: A novel pharmacophore for the development of orally active renin inhibitors. Bioorganic & medicinal chemistry letters, 25(7), 1592–1596. [Link]

-

Bagley, M. C., et al. (2005). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

- Google Patents. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.

-

Holenz, J., et al. (2005). 5-HT6 Medicinal Chemistry. OUCI. [Link]

Sources

- 1. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1803581-46-5|this compound|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 1803581-46-5(5-bromo-1,2,3,6-tetrahydropyridine;hydrochloride) | Kuujia.com [it.kuujia.com]

- 8. 5-bromo-1,2,3,6-tetrahydropyridine hydrochloride [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted tetrahydropyridine, this molecule is a valuable scaffold in the design of novel therapeutics.[1] This document delineates the structural elucidation of this compound through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed conformational analysis is presented, drawing upon theoretical calculations and comparisons with structurally related molecules. Methodologies for the synthesis and purification of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride are also provided, offering a self-validating protocol for its preparation. This guide is intended to be an essential resource for researchers engaged in the development of novel therapeutics leveraging the tetrahydropyridine framework.

Introduction: The Significance of the Tetrahydropyridine Scaffold

The tetrahydropyridine (THP) moiety is a cornerstone in the architecture of a multitude of biologically active compounds, both naturally occurring and synthetic.[1] Its structural versatility allows for diverse functionalization, leading to a broad spectrum of pharmacological activities. The THP scaffold is a key constituent in many alkaloids and has been instrumental in the development of therapeutics targeting a range of disorders. Given the prevalence of this heterocyclic system in medicinal chemistry, a thorough understanding of the structural and conformational properties of its derivatives is paramount for rational drug design and development.

This guide focuses on 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, a halogenated derivative with the chemical formula C₅H₉BrClN. The introduction of a bromine atom and the hydrochloride salt form can significantly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and receptor-binding interactions.

Molecular Structure Elucidation: A Spectroscopic Approach

The definitive structural characterization of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride necessitates a synergistic application of various spectroscopic techniques. While specific experimental data for this exact compound is not widely published, this section outlines the expected spectral characteristics based on analogous compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms, as well as the double bond.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| N-H | 9.0 - 10.0 | Broad singlet | - | Proton on the positively charged nitrogen, expected to be deshielded and potentially broad due to exchange. |

| C6-H | 5.8 - 6.2 | Multiplet | Olefinic proton adjacent to the bromine atom, significantly deshielded. | |

| C2-H₂ | 3.2 - 3.6 | Multiplet | Protons adjacent to the nitrogen atom, deshielded. | |

| C3-H₂ | 2.4 - 2.8 | Multiplet | Allylic protons, deshielded by the adjacent double bond. |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.[2][3]

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 | 110 - 120 | Olefinic carbon bearing the bromine atom. |

| C4 | 125 - 135 | Olefinic carbon. |

| C2 | 45 - 55 | Carbon adjacent to the nitrogen atom. |

| C6 | 40 - 50 | Carbon adjacent to the nitrogen atom. |

| C3 | 25 - 35 | Aliphatic carbon. |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is expected to show characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Strong, Broad | N-H stretch (from the hydrochloride salt) |

| 2800 - 3000 | Medium | C-H stretch (aliphatic and vinylic) |

| 1640 - 1680 | Medium | C=C stretch |

| 1400 - 1600 | Medium | N-H bend |

| 500 - 700 | Strong | C-Br stretch |

Note: The exact positions of these bands can be influenced by the molecular environment.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10][11]

Predicted Fragmentation Pattern: The primary fragmentation would likely involve the loss of the bromine atom, followed by further fragmentation of the tetrahydropyridine ring.

Conformational Analysis: Exploring the 3D Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The tetrahydropyridine ring is not planar and can adopt several conformations.

Theoretical Conformational States

Computational studies on dihydropyridine and tetrahydropyridine systems suggest that the ring can exist in several low-energy conformations, including a "flattened boat" or a "twisted chair" (also referred to as a half-chair) conformation.[12][13] The presence of a double bond in the 1,2,3,6-tetrahydropyridine ring introduces some rigidity, favoring a half-chair conformation to minimize steric strain.

Caption: A representative half-chair conformation of the tetrahydropyridine ring.

The precise conformation of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride will be a balance of several factors:

-

Torsional Strain: Eclipsing interactions between adjacent C-H and C-N bonds.

-

Steric Strain: Repulsive interactions between the bromine atom and other substituents.

-

Electronic Effects: The influence of the electronegative nitrogen and bromine atoms.

Role of X-ray Crystallography

The most definitive method for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction.[14][15] This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for an unambiguous assignment of the molecular conformation. While a crystal structure for 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is not currently available in public databases, analysis of related brominated nitrogen heterocycles often reveals specific packing interactions and conformational preferences in the solid state.[16][17]

Synthesis and Purification Protocol

The synthesis of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride can be approached through several established methods for the preparation of substituted tetrahydropyridines. A plausible and efficient route involves the bromination of a suitable tetrahydropyridine precursor.

Proposed Synthetic Pathway

A common strategy for the synthesis of tetrahydropyridines involves multicomponent reactions or the functionalization of pre-existing piperidine rings.[1][18] For the target molecule, a direct bromination of 1,2,3,6-tetrahydropyridine could be a viable approach, followed by salt formation.

Caption: Proposed synthetic workflow for 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride.

Detailed Experimental Protocol

Materials:

-

1,2,3,6-Tetrahydropyridine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous dichloromethane.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-1,2,3,6-tetrahydropyridine.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Salt Formation: Dissolve the purified 5-Bromo-1,2,3,6-tetrahydropyridine in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride as a solid.

Self-Validation: The identity and purity of the final product should be confirmed by the spectroscopic methods outlined in Section 2 (NMR, IR, and MS) and by melting point analysis.

Applications in Drug Discovery and Development

The tetrahydropyridine scaffold is a privileged structure in drug discovery, appearing in a wide range of pharmacologically active compounds. The introduction of a bromine atom can modulate a compound's properties in several ways beneficial for drug development:

-

Increased Lipophilicity: Enhancing membrane permeability and oral bioavailability.

-

Metabolic Stability: The C-Br bond can block sites of metabolism, increasing the compound's half-life.

-

Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a significant non-covalent interaction with biological targets.

Derivatives of 5-Bromo-1,2,3,6-tetrahydropyridine can be explored as potential candidates for a variety of therapeutic targets, including but not limited to, receptors, enzymes, and ion channels in the central nervous system.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride. Through a combination of predictive spectroscopic analysis and theoretical conformational considerations, a comprehensive picture of this important heterocyclic compound has been established. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As the field of medicinal chemistry continues to evolve, a deep understanding of such fundamental building blocks is crucial for the rational design of the next generation of therapeutics.

References

-

Trager, W. F. Conformation of 1,4-dihydropyridine--planar or boat-like?. FEBS Letters. 1988, 241(1-2), 38-40. [Link]

-

O'Neil, G. W. Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Organic Process Research & Development. [Link]

-

Klán, P., et al. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. 2021, 26(15), 4453. [Link]

-

Khan, I., et al. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Omega. 2022, 7(33), 29273-29288. [Link]

-

Kim, D., et al. Supercycloalkanes: dihydropyrazine-embedded macrocycles with flexible conformations resembling cycloalkanes. Chemical Science. 2021, 12(1), 255-262. [Link]

-

Kumar, A., et al. The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. E-RESEARCHCO. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Lapczuk-Krygier, A., & Ponikiewski, L. Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters. 2015, 4(1), 21-26. [Link]

-

Sharma, P., et al. Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. 2023, 13(4), 2415-2443. [Link]

-

Li, J., et al. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Molecules. 2018, 23(11), 2951. [Link]

-

Lapczuk-Krygier, A., & Ponikiewski, L. Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. 2014. [Link]

-

Unknown. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Al-Hourani, B. J., et al. The investigation of NMR spectra of dihydropyridones derived from Curcumin. Arkat USA. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

PubChem. 4-Bromo-1,2,3,6-tetrahydropyridine. [Link]

-

ResearchGate. 13C-NMR chemical shifts. [Link]

-

ResearchGate. Mass fragmentation pattern of a representative compound 11.Br 2. [Link]

-

SpectraBase. 4-bromopyridine, hydrobromide. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Unknown. FTIR Spectrum. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000296). [Link]

-

ResearchGate. Synthesis and conformational analysis of tetrahydroisoquinoline- and piperidine-fused 1,3,4,2-oxadiazaphosphinanes, new ring systems. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Gibadullina, E. M., et al. Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. 2022, 27(14), 4426. [Link]

-

ResearchGate. ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time.... [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

SciELO. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. [Link]

-

Scholars' Mine. Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

ResearchGate. Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. [Link]

-

Unknown. Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. 1,2,3,6-Tetrahydropyridine - Optional[FTIR] - Spectrum. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

-

ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.. [Link]

-

ResearchGate. Computational methods for exploring protein conformations. [Link]

-

Unknown. Ch02-04-conformations.pdf. [Link]

Sources

- 1. eresearchco.com [eresearchco.com]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. FTIR [terpconnect.umd.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Conformation of 1,4-dihydropyridine--planar or boat-like? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mkuniversity.ac.in [mkuniversity.ac.in]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. growingscience.com [growingscience.com]

- 18. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride in different solvents

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

Abstract

5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical determinants of its handling, formulation, and ultimate bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. Eschewing a rigid template, this document delves into the causal relationships behind experimental design, offering field-proven insights and self-validating protocols. It emphasizes the scientific integrity of data generation through detailed methodologies, from equilibrium solubility determination to forced degradation studies, and provides a roadmap for interpreting the resulting data to inform critical development decisions.

Introduction: The Significance of Physicochemical Characterization

The journey of a potential drug candidate from discovery to a viable therapeutic is paved with rigorous scientific evaluation. Among the earliest and most crucial assessments are those of its fundamental physicochemical properties. For 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, a molecule with the chemical formula C₅H₉BrClN, understanding its solubility and stability is not merely an academic exercise; it is a prerequisite for any meaningful preclinical and clinical development.[1]

Solubility directly influences the bioavailability of orally administered drugs and dictates the feasibility of parenteral formulations.[] Stability, the ability of the compound to resist chemical and physical degradation, ensures its safety, efficacy, and shelf-life.[][4] This guide will provide the foundational knowledge and detailed protocols to empower researchers to generate high-quality, reliable data on these two critical attributes.

Solubility Profile Determination: A Multi-faceted Approach

The solubility of an ionizable compound like 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is not a single value but rather a profile that is highly dependent on the properties of the solvent system, most notably its pH.[][5] A comprehensive understanding requires a systematic evaluation across a range of relevant aqueous and organic solvents.

Theoretical Considerations and Experimental Rationale

As the hydrochloride salt of a weak base, the solubility of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride in aqueous media is expected to be significantly influenced by pH.[5] At lower pH values, the equilibrium will favor the protonated, more polar, and likely more water-soluble form. Conversely, as the pH increases towards and beyond the pKa of the corresponding free base, the un-ionized form will predominate, potentially leading to a decrease in aqueous solubility.

The choice of organic solvents for solubility assessment should be guided by their polarity and potential use in synthetic workups, purification, and formulation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.[6]

Objective: To determine the equilibrium solubility of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride in various solvents at a controlled temperature.

Materials:

-

5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

-

Selection of solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) at pH 7.4, Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Standard: Accurately weigh a known amount of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Calibration Curve: Prepare a series of dilutions from the stock standard to construct a calibration curve using the chosen analytical method (HPLC or UV-Vis spectroscopy).

-

Sample Preparation: Add an excess amount of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride to vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6][7]

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient duration (typically 24-72 hours) with continuous agitation.[7]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted samples using the validated analytical method.

-

Calculation: Determine the concentration of the dissolved compound in each solvent from the calibration curve. The resulting value represents the equilibrium solubility.

Data Presentation: A Framework for Your Results

The experimentally determined solubility data should be tabulated for clear comparison.

Table 1: Experimentally Determined Solubility of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Qualitative Description |

| Purified Water | 25 | |||

| 0.1 N HCl | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Methanol | 25 | N/A | ||

| Ethanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A | ||

| Dichloromethane | 25 | N/A | ||

| DMSO | 25 | N/A |

Visualizing the Experimental Workflow

A clear workflow ensures reproducibility and understanding of the experimental process.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Ensuring Compound Integrity

Stability testing is a critical component of drug development, providing insights into how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[][8][9] For 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, a forced degradation study is an essential first step to identify potential degradation pathways and develop a stability-indicating analytical method.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would likely encounter during storage.[9] The purpose is to accelerate degradation to:

-

Identify likely degradation products.

-

Elucidate degradation pathways.

-

Develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride under various stress conditions.

Materials:

-

5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

A suitable organic solvent for initial dissolution

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Procedure:

-

Solution Preparation: Prepare stock solutions of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride in a suitable solvent mixture (e.g., water:acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature or heat gently for a defined period. Neutralize with acid before analysis.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.

-

Analysis: Analyze the samples using the stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Potential Degradation Pathways

Based on the structure of 5-Bromo-1,2,3,6-tetrahydropyridine, potential degradation pathways under stress conditions could include:

-

Hydrolysis: The imine functionality within the tetrahydropyridine ring could be susceptible to hydrolysis, leading to ring-opening.

-

Oxidation: The tertiary amine and the double bond are potential sites for oxidation.

-

Elimination: Under basic conditions, elimination of HBr is a possibility.

Visualizing Potential Degradation Logic

Caption: Forced Degradation Stressors and Pathways.

Long-Term Stability Studies

Following forced degradation, long-term stability studies under ICH-recommended conditions are necessary to establish a retest period.[4][8][10]

Table 2: ICH Recommended Long-Term Stability Storage Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[4][10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][10]

Conclusion: A Foundation for Rational Drug Development

The systematic evaluation of the solubility and stability of 5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride, as outlined in this guide, provides the essential data for informed decision-making in the drug development process. By understanding the "why" behind the "how," researchers can generate robust and reliable data that will guide formulation strategies, define storage conditions, and ultimately contribute to the successful advancement of new therapeutic agents. The protocols and frameworks presented herein are designed to be a self-validating system, ensuring the scientific integrity of the results and fostering a deeper understanding of the compound's behavior.

References

-

Butreddy, A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals. [Link]

-

Q Laboratories. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

Jordan Food & Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Stability Testing of Pharmaceutical Products. [Link]

-

PubChem. 1,2,3,6-Tetrahydropyridine. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubMed. (1998). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. [Link]

-

PubChem. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. [Link]

-

ResearchGate. (2015). List of solvents used in the systematic screening. [Link]

-

Biotechnologia. (2000). Biodegradation of N-heterocyclic compound. [Link]

-

ACS Publications. ACS Sustainable Chemistry & Engineering. [Link]

-

Master Organic Chemistry. An Online Organic Chemistry Resource. [Link]

-

ACS Publications. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Biochemistry. [Link]

Sources

- 1. 5-bromo-1,2,3,6-tetrahydropyridine hydrochloride [cymitquimica.com]

- 4. japsonline.com [japsonline.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qlaboratories.com [qlaboratories.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

The Ascendant Trajectory of Brominated Tetrahydropyridine Derivatives: A Technical Guide for Advanced Research Applications

Foreword: Unlocking a Privileged Scaffold

The tetrahydropyridine nucleus, a stalwart of heterocyclic chemistry, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility and capacity for diverse functionalization have cemented its role in the architecture of numerous natural products and clinically significant pharmaceuticals.[1][2][3] The strategic introduction of a bromine atom onto this versatile framework unlocks a new dimension of chemical reactivity and biological potential, paving the way for innovative applications across drug discovery and the burgeoning field of materials science. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will navigate the synthesis, multifaceted biological activities, and prospective material science applications of brominated tetrahydropyridine derivatives. We will delve into the causality behind experimental choices, providing not just protocols but a foundational understanding to empower your research endeavors.

I. The Synthetic Toolkit: Crafting Brominated Tetrahydropyridine Scaffolds

The synthetic accessibility of brominated tetrahydropyridines is paramount to their widespread research application. Modern organic synthesis offers a plethora of strategies, from classical cyclization reactions to elegant multicomponent approaches.

Foundational Synthesis of the Tetrahydropyridine Core

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the construction of polysubstituted tetrahydropyridine rings in a single synthetic operation.[1] These reactions, by their very nature, allow for the rapid generation of diverse molecular libraries, a critical advantage in high-throughput screening campaigns.

Experimental Protocol: A Representative Multicomponent Synthesis of a Tetrahydropyridine Derivative

This protocol outlines a general procedure for the synthesis of a tetrahydropyridine derivative, which can be subsequently brominated.

-

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Aniline or a substituted aniline (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Catalyst (e.g., an acid or base catalyst, depending on the specific reaction)

-

Solvent (e.g., ethanol, methanol, or a solvent-free system)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the aromatic aldehyde, aniline, and β-ketoester in the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent.

-